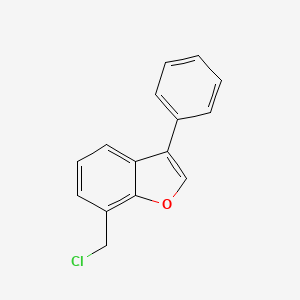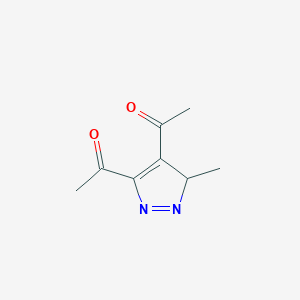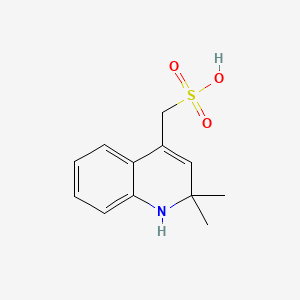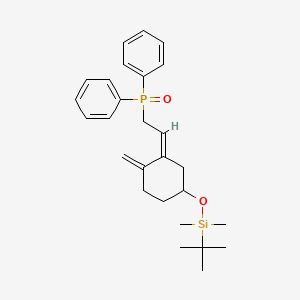![molecular formula C16H16O B12885890 1,4,6,9-Tetramethyldibenzo[b,d]furan CAS No. 62787-22-8](/img/structure/B12885890.png)
1,4,6,9-Tetramethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,9-Tetramethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two benzene rings fused to a central furan ring, with four methyl groups attached at the 1, 4, 6, and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-Tetramethyldibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the acid-catalyzed cyclization of 1,4-diones to furans is a well-known method . Catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 are frequently used in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6,9-Tetramethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4,6,9-Tetramethyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 1,4,6,9-Tetramethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with no methyl substitutions.
2,7-Dimethoxy-1,4,6,9-tetramethyldibenzofuran: A derivative with methoxy groups at the 2 and 7 positions.
Naphtho[1,2-b]benzofuran: A structurally related compound with a naphthalene ring fused to a benzofuran ring.
Uniqueness
1,4,6,9-Tetramethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and alters its reactivity compared to unsubstituted dibenzofuran and other derivatives .
Propiedades
Número CAS |
62787-22-8 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,4,6,9-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8H,1-4H3 |
Clave InChI |
YWFJFLMGMSOMOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC(=C3OC2=C(C=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

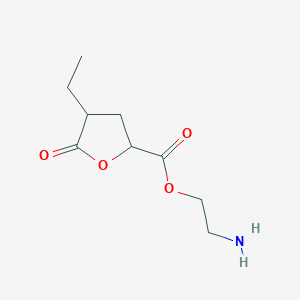
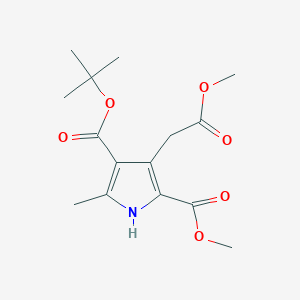

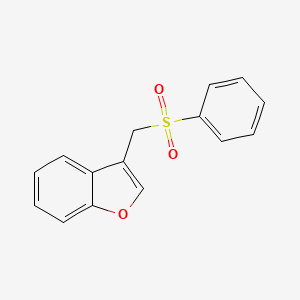
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
